5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine
Description
Properties
IUPAC Name |
5-pyridin-4-yl-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFXGPZQFFCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651732 | |
| Record name | 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23275-49-2 | |
| Record name | 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Agents
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine has been investigated for its potential in developing neuroprotective agents aimed at treating neurodegenerative diseases like Parkinson's disease. Research indicates that derivatives of this compound can inhibit the aggregation of alpha-synuclein (α-syn), a protein implicated in Parkinson's pathology. A notable study demonstrated that specific derivatives could mitigate bradykinesia induced by neurotoxins in animal models, suggesting their therapeutic potential in neuroprotection.
Cholinesterase Inhibition
The compound has also been studied for its role as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. Research shows that this compound exhibits significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in dementia treatment .
Material Science
Metal–Organic Frameworks (MOFs)
In material science, this compound is utilized to construct metal-organic frameworks (MOFs). These frameworks are formed by coordinating metal ions with organic ligands to create porous structures with applications in gas storage and catalysis. The compound's derivatives have been synthesized to form various metal complexes that exhibit unique structural properties characterized by single-crystal X-ray diffraction.
Spin-Crossover Coordination Polymers
The compound is also involved in the development of spin-crossover coordination polymers (SCO-CPs). These materials can switch between different spin states under external stimuli, making them valuable for applications in sensors and memory devices. The synthesis of 2D SCO materials using this compound has shown promising results in terms of their structural integrity and responsiveness to external conditions.
Organic Synthesis
Synthesis of Derivatives
This compound serves as a versatile building block for synthesizing various heterocyclic compounds. It can undergo multiple chemical reactions such as nucleophilic substitutions and cyclization to yield derivatives with enhanced biological activities. For instance, the oxadiazole ring can participate in cycloaddition reactions under specific conditions to produce novel compounds with potential pharmacological applications .
Data Table: Summary of Applications
Case Study 1: Neuroprotective Potential
A study conducted on the neuroprotective effects of this compound showed that derivatives significantly reduced motor deficits in mice models subjected to neurotoxic agents. The mechanism involved the inhibition of α-syn aggregation and modulation of neuroinflammatory pathways.
Case Study 2: Cholinesterase Inhibition
Research focusing on the cholinesterase inhibitory activity revealed that specific modifications to the oxadiazole structure enhanced binding affinity to AChE. This study provided insights into optimizing compounds for better therapeutic efficacy against neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Positional Isomerism of Pyridine Substituents
- 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine: The pyridine ring is attached at position 3 of the oxadiazole.
- 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine : Switching to a 1,3,4-oxadiazole ring increases ring strain, which may enhance reactivity but reduce metabolic stability. The pyridin-2-yl group offers distinct coordination sites for metal ions, relevant in catalytic applications .
Substituent Effects on the Oxadiazole Ring
- 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine : Replacing pyridine with a furan group introduces a smaller, less basic heterocycle. This decreases solubility in polar solvents but may improve membrane permeability .
Cytotoxicity in Cancer Cells
- 1,3,4-Oxadiazole Derivatives (Compounds 116–118) : Exhibit IC50 values of 1.1–1.5 µM against cancer cells, comparable to standard chemotherapeutics. The 1,3,4-oxadiazole scaffold likely facilitates intercalation with DNA or enzyme active sites .
Antimicrobial Activity
- N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine Derivatives : Demonstrated efficacy against bacterial and fungal strains, attributed to the pyridinyl group’s ability to disrupt microbial cell membranes .
Physicochemical Properties
<sup>*</sup>Predicted using fragment-based methods.
Biological Activity
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of neurology and cancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₆N₄O, with a molecular weight of approximately 162.15 g/mol. The compound features a pyridine ring and an oxadiazole moiety, which are critical for its biological activity. The presence of an amine functional group at the 3-position of the oxadiazole ring enhances its reactivity and interaction with biological targets.
Biological Activities
The compound exhibits a range of biological activities, including:
-
Neuroprotective Effects :
- In studies focused on Parkinson's disease, this compound has been shown to slightly reduce α-synuclein (α-syn) aggregation and prevent neurodegeneration caused by neurotoxins like MPTP. This was evidenced by the preservation of tyrosine hydroxylase (TH) levels in the midbrain following treatment.
-
Anticancer Properties :
- Various derivatives of this compound have demonstrated significant anticancer activity against different human cancer cell lines. For instance, compounds derived from oxadiazole structures have been evaluated for their cytotoxic effects against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo) . The IC50 values for these compounds indicate their potency in inhibiting cancer cell proliferation.
- Enzyme Inhibition :
Synthesis Methods
Several synthesis routes have been reported for this compound:
- Nucleophilic Substitution : This method allows for modifications at the pyridine moiety to enhance biological properties.
- Cyclization Reactions : The oxadiazole ring can participate in various cycloaddition reactions under specific conditions to yield derivatives with improved activity.
Table 1: Summary of Biological Activity and Research Findings
Interaction Studies
Research has focused on how this compound interacts with various biological targets. These studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target receptors or enzymes.
- Mechanistic Studies : Understanding the pathways through which the compound exerts its effects on cellular processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclization or S-alkylation of precursor molecules. For example, 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol derivatives are reacted with alkyl halides in alkaline methanol at room temperature. Intermediates are characterized using , , and mass spectrometry to confirm structural integrity .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodology : Stability studies involve HPLC analysis under controlled temperatures (e.g., 4°C, 25°C) and humidity levels. Purity is confirmed via melting point determination and spectral consistency across repeated syntheses. For hygroscopic derivatives, lyophilization or inert-atmosphere storage is recommended .
Q. What spectroscopic techniques are critical for distinguishing positional isomers in oxadiazole derivatives?
- Methodology : chemical shifts for pyridinyl protons (δ 8.5–9.0 ppm) and oxadiazole NH signals (δ 5.5–6.5 ppm) help differentiate isomers. IR spectroscopy identifies C=N stretching (1600–1650 cm) and NH bending (1550–1650 cm) .
Advanced Research Questions
Q. How do structural modifications (e.g., alkylsulfanyl groups) influence the compound’s bioactivity, and what SAR insights exist?
- Methodology : Introducing alkylsulfanyl groups via S-alkylation alters lipophilicity and binding affinity. For example, methylene linkers enhance enzymatic cavity interactions (e.g., tyrosinase inhibition). SAR studies use comparative IC values and docking simulations (AutoDock Vina) to map substituent effects .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?
- Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial tests, MTT assays for cytotoxicity). Control variables include solvent polarity (DMSO vs. water) and cell line specificity. Meta-analyses of IC ranges (e.g., 2–50 µM) clarify context-dependent activity .
Q. How can computational modeling predict the compound’s interaction with novel targets like kinase enzymes?
- Methodology : Molecular docking (e.g., Glide, GOLD) and MD simulations (AMBER/CHARMM) model ligand-protein interactions. Key parameters include binding free energy (ΔG), hydrogen-bond networks with pyridinyl N atoms, and hydrophobic contacts with oxadiazole rings. Validate predictions with SPR or ITC binding assays .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodology : Optimize reaction stoichiometry (e.g., 1.03:1 molar ratio of alkyl halide to triazole-thiol) and solvent systems (MeOH/NaOH). Monitor regioselectivity via to avoid byproducts. Pilot-scale trials under reflux (40–60°C) improve yield reproducibility .
Q. How can researchers design derivatives to mitigate toxicity while retaining pharmacological activity?
- Methodology : Replace reactive groups (e.g., halogens) with bioisosteres (e.g., trifluoromethyl) to reduce off-target effects. Use Ames tests and hepatocyte viability assays (EC > 100 µM) to prioritize candidates. QSAR models correlate logP values (<3) with reduced cytotoxicity .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
